molecular formula C8H10FNO4S B2864081 1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene CAS No. 2411288-32-7

1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene

Cat. No.: B2864081
CAS No.: 2411288-32-7
M. Wt: 235.23
InChI Key: MFNKFHFLQFVBMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the amino group can be confirmed through infrared spectroscopy, as N-H bonds show absorptions in the infrared spectrum . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen and carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups attached to the benzene ring. For example, the amino group is a strong activator of the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions . The fluorosulfonyloxy group might also play a significant role in the compound’s reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Acyclic Olefins : A study explored the reactions of a closely related compound, [fluoro(sulfonyloxy)iodo]benzene, with acyclic olefins, yielding 1,2-disulfonates. This reaction mechanism could be relevant for understanding the reactivity of similar fluoro-sulfonyloxy compounds (Pirkuliev et al., 2001).

  • Green Methodology for Benzoylation : Another study presented a 'green' methodology using benzoyl cyanide in an ionic liquid for efficient and selective benzoylation of nucleosides. This method, applicable to phenols and amines, highlights the versatility and environmental benefits of alternative synthesis routes for benzoyl derivatives (Prasad et al., 2005).

  • Catalytic Cyclocondensation : Research on the catalytic cyclocondensation of specific benzene derivatives led to the creation of pillar[5]arenes, showcasing the potential of benzene-based compounds in synthesizing macrocyclic hosts with applications in molecular recognition and self-assembly (Kou et al., 2010).

Environmental and Materials Science

  • Nonradical Oxidation Processes : A novel nonradical oxidation process involving benzoquinone and peroxymonosulfate demonstrated efficient degradation of pollutants. This research underscores the role of sulfonyl and fluoro-sulfonyl compounds in developing advanced environmental remediation technologies (Zhou et al., 2015).

  • Fluorinated Sulfonated Poly (Arylene Ether)s : The synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for proton exchange membranes in fuel cells demonstrated the significance of fluoro-sulfonyloxy compounds in creating materials with excellent chemical and thermal stability (Kim et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a reagent in organic synthesis, its mechanism of action would involve the transfer of its functional groups to other molecules .

Properties

IUPAC Name

1-amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO4S/c1-13-5-6-4-7(2-3-8(6)10)14-15(9,11)12/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNKFHFLQFVBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)OS(=O)(=O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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